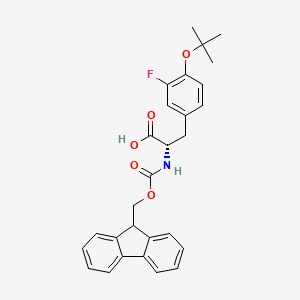

Fmoc-Tyr(3-F,tBu)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

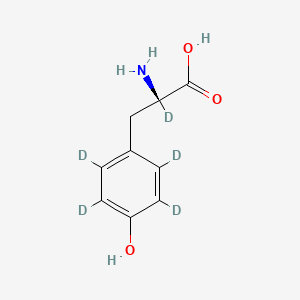

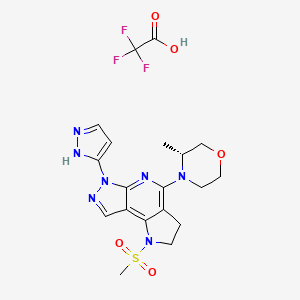

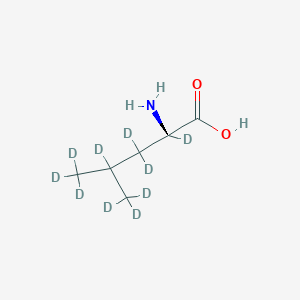

Fmoc-Tyr(3-F,tBu)-OH is a derivative of tyrosine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (tBu) protecting group at the hydroxyl group. The 3-fluoro (3-F) substitution on the aromatic ring of tyrosine adds unique properties to this compound. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(3-F,tBu)-OH typically involves several steps:

Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Fluorination: The aromatic ring of the protected tyrosine is then fluorinated at the 3-position. This can be done using a fluorinating agent like Selectfluor.

Protection of the Hydroxyl Group: The hydroxyl group of the fluorinated tyrosine is protected using tert-butyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of tyrosine are reacted with Fmoc-Cl and tert-butyl chloride under controlled conditions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Tyr(3-F,tBu)-OH undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base like piperidine, and the tert-butyl group can be removed using acidic conditions.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling agents like HBTU or DIC.

Substitution Reactions: The 3-fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

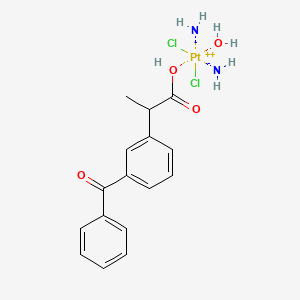

Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl removal.

Coupling: HBTU, DIC, or EDC as coupling agents.

Substitution: Nucleophiles like amines or thiols for aromatic substitution.

Major Products

Deprotected Tyrosine: Removal of protecting groups yields tyrosine derivatives.

Peptide Chains: Coupling reactions result in the formation of peptide chains.

Applications De Recherche Scientifique

Chemistry

Fmoc-Tyr(3-F,tBu)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal choice for SPPS.

Biology

In biological research, it is used to study protein-protein interactions and enzyme-substrate interactions. The 3-fluoro substitution can provide insights into the role of tyrosine residues in biological systems.

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its unique properties can enhance the stability and bioavailability of therapeutic peptides.

Industry

In the pharmaceutical industry, it is used in the large-scale synthesis of peptide drugs. Its use in SPPS allows for the efficient production of high-purity peptides.

Mécanisme D'action

The mechanism of action of Fmoc-Tyr(3-F,tBu)-OH involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group. The 3-fluoro substitution can influence the electronic properties of the aromatic ring, affecting the reactivity and interactions of the tyrosine residue.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Tyr(tBu)-OH: Similar but lacks the 3-fluoro substitution.

Fmoc-Tyr(3-Cl,tBu)-OH: Similar but has a chlorine substitution instead of fluorine.

Fmoc-Tyr(3-Br,tBu)-OH: Similar but has a bromine substitution instead of fluorine.

Uniqueness

Fmoc-Tyr(3-F,tBu)-OH is unique due to the presence of the 3-fluoro substitution, which can significantly alter the electronic properties and reactivity of the tyrosine residue. This makes it a valuable tool in peptide synthesis and research.

Propriétés

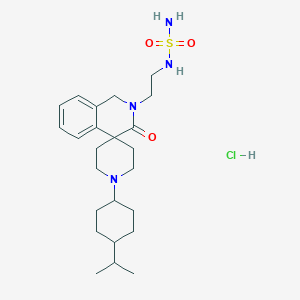

Formule moléculaire |

C28H28FNO5 |

|---|---|

Poids moléculaire |

477.5 g/mol |

Nom IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-fluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

InChI |

InChI=1S/C28H28FNO5/c1-28(2,3)35-25-13-12-17(14-23(25)29)15-24(26(31)32)30-27(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-14,22,24H,15-16H2,1-3H3,(H,30,33)(H,31,32)/t24-/m0/s1 |

Clé InChI |

ZLZOTVKOIDTAHM-DEOSSOPVSA-N |

SMILES isomérique |

CC(C)(C)OC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

SMILES canonique |

CC(C)(C)OC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.